![molecular formula C11H19NS B13253740 (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H19NS and a molecular weight of 197.34 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amine group attached to a branched alkyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine can be achieved through several synthetic routes. One common method involves the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .
Scientific Research Applications
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of geldanamycin derivatives, the compound targets Hsp90, a molecular chaperone involved in protein folding and stabilization . The interaction with Hsp90 inhibits its function, leading to the disruption of protein homeostasis and inhibition of HCV replication .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: This compound is structurally similar, with a thiophene ring and an ethylamine group.
Thiophene-2-carbaldehyde: Another related compound, used as an intermediate in the synthesis of various thiophene derivatives.
Uniqueness
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine is unique due to its branched alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions in chemical reactions and applications .
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-8(2)9(3)12-10(4)11-6-5-7-13-11/h5-10,12H,1-4H3 |
InChI Key |
UZIQEUHYLKMDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


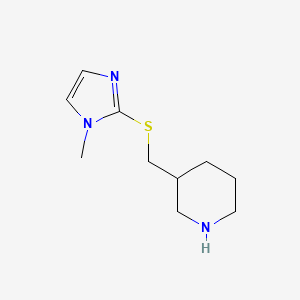
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)
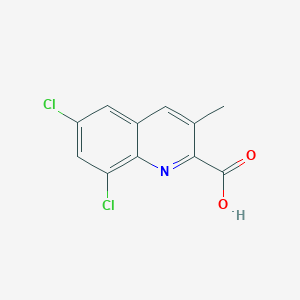
![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
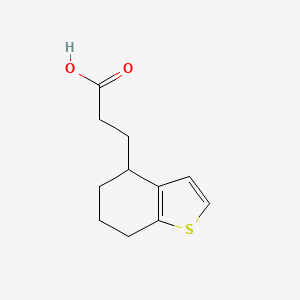
amine](/img/structure/B13253688.png)
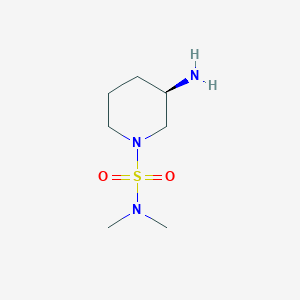
![2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)

![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)
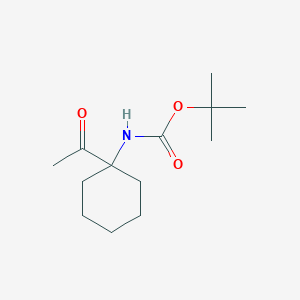
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)
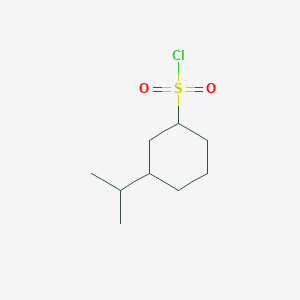
![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13253743.png)
